

NI-42 chemical probe orthogonal structure

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Compound Focus: NI-42

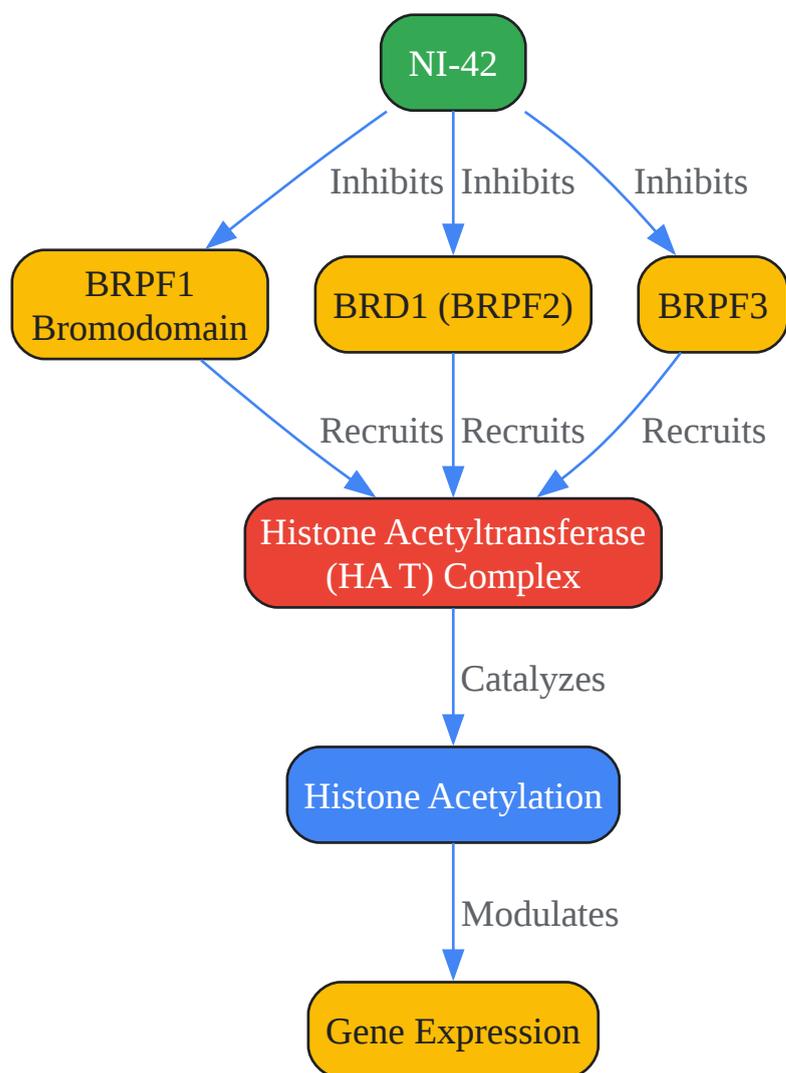
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NI-42 Chemical Probe Overview

NI-42 is a potent, selective, and orally active chemical probe designed to inhibit the Bromodomain and PHD Finger-containing (BRPF) family of proteins [1] [2] [3]. It is a biased inhibitor with a core structure based on a 1,3-dimethyl-2-oxo-1,2-dihydroquinoline scaffold, which is considered an "orthogonal structure" relative to other reported bromodomain inhibitors, offering a unique starting point for chemical probe development [1] [4].

The primary mechanism of action of **NI-42** is the inhibition of the bromodomain reader modules of BRPF1, BRD1 (BRPF2), and BRPF3, which are part of multi-protein complexes involved in histone acetylation regulation [2].



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Diagram: NI-42 inhibits BRPF family bromodomains, disrupting recruitment of histone acetyltransferase complexes and subsequent gene expression modulation. [2] [4]

Quantitative Profiling Data

The table below summarizes the key potency and selectivity data for **NI-42**.

Target	Potency Value (IC ₅₀ or K _d)	Assay Method	Selectivity Notes
BRPF1	IC ₅₀ = 7.9 nM [1] [3]	BROMOscan assay [1]	Primary target
BRPF1	K _d = 40 nM [2]	Isothermal Titration Calorimetry (ITC) [2]	Primary target
BRD1 (BRPF2)	IC ₅₀ = 48 nM [1]	BROMOscan assay [1]	~6x selectivity over BRPF1 [2]
BRPF3	IC ₅₀ = 260 nM [1]	BROMOscan assay [1]	~10-40x selectivity over BRPF1 [2]
BRD9	IC ₅₀ = 310 nM [2] [3]	Not Specified	Class IV bromodomain [2]
BRD7	IC ₅₀ = 82 nM [2]	Not Specified	Class IV bromodomain [2]
BRD4 (BD1)	IC ₅₀ = 4,500 nM [2] [3]	Not Specified	>570x selectivity vs. BRPF1 [2]
ATAD2A/2B	IC ₅₀ > 100 μM [3]	Not Specified	No significant activity [3]
hERG Channel	45.6% inhibition at 30 μM [2]	Eurofins CardiacProfile [2]	Potential off-target activity at high concentration [2]

Experimental Protocols & Applications

For researchers using **NI-42**, here are the key experimental methodologies and conditions.

In Vitro Binding Assays

The primary biochemical assays used to characterize **NI-42**'s binding are:

- **BROMOscan Assay:** This high-throughput screening method quantitatively measures the binding affinity (IC_{50}) of **NI-42** against a panel of 48 bromodomains to establish its selectivity profile [2].
- **Isothermal Titration Calorimetry (ITC):** Used to determine the binding affinity (K_d) by directly measuring the heat change upon binding, providing thermodynamic parameters [2].
- **Differential Scanning Fluorimetry (DSF):** This assay monitors the thermal stabilization (ΔT_m) of the target protein upon ligand binding, serving as a secondary validation of binding [2].
- **AlphaScreen Assay:** A bead-based proximity assay used to measure the disruption of a bromodomain-histone peptide interaction, confirming functional inhibition [2].

Cellular and In Vivo Studies

- **Cellular Proliferation Assays:** **NI-42** demonstrates modest, selective anti-proliferative activity ($GI_{50} = 1-10 \mu M$) in certain cancer cell lines, particularly those of monocytic lineage [3].
- **In Vivo Administration:** **NI-42** has pharmacokinetics suitable for **oral dosing** in mouse models, making it a valuable tool for chronic in vivo studies [2]. Typical in vivo formulations involve preparing a homogeneous suspension using a vehicle like CMC-Na [1].

Research Context and Probe Selection

When planning experiments, it is important to consider **NI-42** in the context of other available tools:

- **NI-57:** A related, more potent pan-BRPF chemical probe is considered the **preferred tool for cellular assays** by some experts [2] [4].
- **GSK6853:** Another potent and selective probe for BRPF1; however, its pharmacokinetics are limited to intraperitoneal (IP) dosing, unlike **NI-42** which is suitable for oral administration [2].
- **Key Consideration:** The suitability of **NI-42** for cellular work requires careful evaluation, as different biochemical assays report varying IC_{50} values, and quantitative cellular target engagement data is not fully established [2].

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References

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